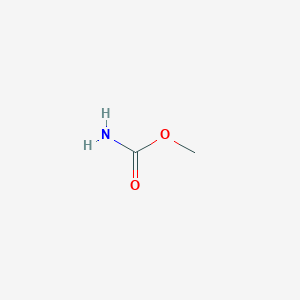

Methyl carbamate

准备方法

甲基氨基甲酸酯可以通过几种方法合成:

甲醇与尿素的反应: 这是一种常见的方法,甲醇与尿素反应生成甲基氨基甲酸酯和氨[ \text{CO(NH₂)₂ + CH₃OH → CH₃OC(O)NH₂ + NH₃} ]

氨与甲基氯甲酸酯或碳酸二甲酯的反应: 另一种方法涉及氨与甲基氯甲酸酯或碳酸二甲酯的反应.

工业生产方法通常涉及在受控条件下进行这些反应,以确保高产率和纯度。

化学反应分析

甲基氨基甲酸酯经历各种化学反应,包括:

氧化: 甲基氨基甲酸酯可以在特定条件下被氧化,尽管详细的氧化途径并不常见。

还原: 它可以被还原形成更简单的化合物,但这在工业应用中并不常见。

这些反应的常用试剂和条件包括使用锡或铟三氟甲磺酸盐等催化剂,以及甲苯等溶剂 。从这些反应中形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Textile Industry

Methyl carbamate is primarily utilized in the textile sector, where it serves as a reactive intermediate for producing dimethylol this compound-based resins. These resins are applied to polyester-cotton blend fabrics to create durable-press finishes, enhancing the fabric's resistance to creasing and improving its durability during laundering processes.

Key Benefits in Textiles:

- Durable Press Finishes: Provides textiles with improved fold angle retention and resistance to acid and chlorine.

- Enhanced Fabric Properties: Increases the longevity and usability of fabrics in commercial laundries .

Pharmaceutical Applications

In the pharmaceutical domain, this compound is recognized for its potential use in drug formulations. It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those that require carbamate moieties for biological activity.

Pharmaceutical Applications:

- Intermediate in Drug Synthesis: Used in the development of drugs that exhibit specific therapeutic effects.

- Market Segment Growth: The pharmaceutical grade segment of this compound has shown significant market share growth, indicating its importance in drug manufacturing .

Insecticides

This compound is also employed as a reagent in the formulation of insecticides. Its effectiveness as a pesticide stems from its ability to inhibit cholinesterase enzymes, which are crucial for nervous system function in insects.

Insecticide Characteristics:

- Cholinesterase Inhibition: Acts as a potent inhibitor, leading to neurotoxic effects in pests.

- Agricultural Use: Increasing demand for insecticides has driven the need for industrial-grade this compound .

Toxicological Research

Numerous studies have investigated the toxicological effects of this compound, particularly regarding its carcinogenic potential. Research indicates that this compound exhibits varying toxicity levels depending on the species being studied. For instance, studies on F344 rats and B6C3F1 mice show that rats are more susceptible to its toxic effects, leading to hepatocarcinogenic outcomes .

Study Highlights:

- Chronic Toxicity Studies: Long-term exposure studies indicate significant health risks associated with high doses of this compound.

- Species Variation: Rats demonstrate greater bioaccumulation and toxicity compared to mice due to differences in metabolic clearance rates .

Market Overview

The global market for this compound is segmented into industrial and pharmaceutical grades, with notable growth projected in both areas due to increased applications across various sectors.

| Application | Market Segment | Growth Drivers |

|---|---|---|

| Textile Industry | Industrial Grade | Demand for durable fabrics |

| Pharmaceuticals | Pharmaceutical Grade | Rising drug development needs |

| Insecticides | Industrial Grade | Increased agricultural pest control |

作用机制

甲基氨基甲酸酯的主要作用是抑制胆碱酯酶。这种酶负责将乙酰胆碱水解成胆碱和乙酸。 通过抑制胆碱酯酶,甲基氨基甲酸酯会增加乙酰胆碱的水平,从而导致胆碱能受体过度刺激 .

相似化合物的比较

甲基氨基甲酸酯类似于其他氨基甲酸酯,如乙基氨基甲酸酯和苯基氨基甲酸酯。它在简单性和特定应用方面独树一帜:

乙基氨基甲酸酯:

苯基氨基甲酸酯: 用于合成各种有机化合物,并用作有机化学中的试剂.

甲基氨基甲酸酯因其在纺织工业中的特殊用途以及在各种化学过程中作为反应中间体的作用而脱颖而出。

生物活性

Methyl carbamate is an organic compound that belongs to the class of carbamates, which are widely used in agricultural pesticides and as intermediates in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and implications for human health and the environment.

This compound has the molecular formula and is characterized by its ability to inhibit cholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, causing overstimulation of the nervous system.

This compound exerts its biological effects primarily through cholinesterase inhibition. The following table summarizes key aspects of its mechanism:

| Property | Details |

|---|---|

| Cholinesterase Inhibition | Inhibits both brain and erythrocyte cholinesterase, leading to increased acetylcholine levels. |

| Neurobehavioral Effects | Impairs motor activity and induces neurobehavioral changes in exposed organisms. |

| Dose-Response Relationship | Exhibits a clear dose-response relationship where higher doses correlate with greater inhibition and behavioral changes. |

Toxicological Studies

Research has demonstrated that exposure to this compound can lead to acute toxicity in various animal models. A study evaluated the effects of several N-methyl carbamates, including this compound, on motor activity and cholinesterase inhibition in rats. Key findings include:

- Acute Toxicity : this compound exposure resulted in significant reductions in motor activity, particularly vertical movements, which were highly correlated with cholinesterase inhibition levels .

- Biochemical Impact : Both brain and erythrocyte cholinesterase activities were similarly affected by this compound exposure, indicating a systemic impact on cholinergic signaling .

Case Studies

Several case studies have highlighted the implications of this compound exposure:

- Acute Poisoning Incidents : Reports have documented cases of acute poisoning due to this compound exposure among agricultural workers. Symptoms included respiratory distress, muscle twitching, and confusion, consistent with cholinergic toxicity.

- Environmental Impact Studies : Research has indicated that this compound can persist in soil and water systems, posing risks to non-target organisms, including beneficial insects and aquatic life .

Human Health Risks

The potential health risks associated with this compound exposure are significant:

- Chronic Exposure Effects : Long-term exposure has been linked to neurological disorders and reproductive health issues. Epidemiological studies suggest a correlation between pesticide exposure (including this compound) and conditions such as Parkinson's disease and certain cancers .

- Regulatory Considerations : The Environmental Protection Agency (EPA) has conducted risk assessments highlighting the need for stringent regulations regarding the use of this compound in agricultural settings due to its toxicity profile .

属性

IUPAC Name |

methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCAXTIRRLKXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020834 | |

| Record name | Methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl carbamate appears as white crystals. (NTP, 1992), Dry Powder; Liquid, White solid; sublimes at room temperature; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

351 °F at 760 mmHg (NTP, 1992), 177 °C | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN WATER: 217 PARTS IN 100 @ 11 °C, SOL IN ETHANOL: 73 PARTS IN 100 @ 15 °C; SOL IN ETHER, In water, 6.91X10+5 mg/l at 15.5 °C | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1361 at 133 °F (NTP, 1992) - Denser than water; will sink, 1.1361 g/cu cm at 56 °C | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.56 [mmHg] | |

| Record name | Methyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE CRYSTALS, NEEDLES | |

CAS No. |

598-55-0 | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL CARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WFX634X2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

129 °F (NTP, 1992), 52-54 °C | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyl carbamate exert its toxic effects?

A1: this compound is an N-methyl carbamate insecticide that primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. [] This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system. []

Q2: What are the consequences of acetylcholinesterase inhibition by this compound?

A2: The build-up of acetylcholine due to AChE inhibition by this compound can lead to a range of symptoms, including tremors, convulsions, paralysis, and even death. []

Q3: Does this compound have any other known mechanisms of action besides acetylcholinesterase inhibition?

A3: While AChE inhibition is the primary mechanism, research suggests that this compound might also interact with the aryl hydrocarbon receptor (AhR) pathway, influencing xenobiotic metabolism and potentially contributing to liver steatosis. []

Q4: What is the molecular formula, weight, and key spectroscopic data for this compound?

A4:

- Molecular formula: CH5NO2 [, ]

- Molecular weight: 75.07 g/mol [, ]

- Spectroscopic data: The rotational spectrum of this compound has been measured from 8 to 240 GHz, providing valuable information about its structure and internal rotation. [, ] Infrared spectroscopy studies have also been conducted, revealing characteristic absorption bands corresponding to specific functional groups. []

Q5: Can this compound be synthesized from urea and methanol?

A6: Yes, this compound can be synthesized through the reaction of urea with methanol. This reaction can be carried out under various conditions, including high pressure without a catalyst, medium temperature and pressure with a catalyst, or normal temperature and pressure with a catalyst. []

Q6: What factors influence the yield of this compound in the reaction with urea and methanol?

A7: Factors influencing this compound yield include the molar ratio of methanol to urea, reaction temperature, flow rate of fresh methanol, stirring speed, and reaction time. []

Q7: Are there specific challenges associated with the synthesis of this compound from urea and methanol?

A8: The reaction between O-methyl carbamate and methanol to form dimethyl carbonate is reversible, making it crucial to shift the equilibrium toward the desired product. []

Q8: Have computational methods been used to study this compound?

A9: Yes, computational studies using methods like density functional theory (DFT) and Molegro Virtual Docker (MVD) have provided valuable insights into the structure, properties, and interactions of this compound. [, ] For example, DFT calculations have been employed to investigate the urea methanolysis mechanism, revealing that reactions involving methanol dimers and trimers are kinetically and thermodynamically more favorable compared to reactions with monomers. []

Q9: Can the type of group attached to the nitrogen atom of the carbamate moiety influence the compound's activity?

A11: Yes, studies comparing the biological activities of this compound and ethyl carbamate derivatives have demonstrated differences in potency and selectivity, highlighting the importance of the N-substituent in modulating biological activity. [, ]

Q10: Have any specific formulation strategies been explored to enhance the stability, solubility, or bioavailability of this compound?

A12: While specific formulation strategies for this compound haven't been extensively documented in the provided research, the development of alkyl this compound prodrugs, such as bis(POC)PMPA (isopropyl methyl carbonate), demonstrates efforts to improve the oral bioavailability of related compounds. []

Q11: What are the regulatory implications of this compound's toxicity?

A13: The use of this compound, like other carbamate pesticides, is subject to regulations and guidelines to minimize potential risks to human health and the environment. These regulations include setting maximum residue limits (MRLs) in food to ensure consumer safety. [, ]

Q12: How is this compound metabolized in biological systems?

A14: this compound is primarily metabolized via hydrolysis to form methylamine, which can be further degraded by microorganisms. [] While the exact metabolic pathways may vary depending on the organism, this hydrolysis is a crucial step in its detoxification.

Q13: Are there known mechanisms of resistance to this compound in insects?

A16: Insects can develop resistance to this compound, often through mutations in the active site of the AChE enzyme, reducing the insecticide's binding affinity and effectiveness. []

Q14: Are there any specific drug delivery strategies being explored to target this compound to specific tissues or cells?

A14: The provided research does not discuss drug delivery strategies for this compound. As a pesticide, current research focuses on understanding its environmental fate and potential for biodegradation.

Q15: Are there any known biomarkers for assessing this compound exposure or its effects?

A21: Cholinesterase activity in blood (plasma or erythrocytes) is a commonly used biomarker for exposure to N-methyl carbamate pesticides, including this compound. [] Depressed cholinesterase levels can indicate recent exposure.

Q16: What analytical methods are commonly used for detecting and quantifying this compound residues?

A16: Several analytical techniques are available for determining this compound residues in various matrices. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for detecting and quantifying this compound in complex matrices like liquor and plant extracts. [, , ]

- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like fluorescence, diode array (DAD), or mass spectrometry (MS), HPLC provides versatility in analyzing this compound in food samples like liquor and vegetables. [, , , , ]

- Spectrophotometry: Simple and rapid methods utilizing color reactions, like the reaction of hydrolyzed this compound with lead(IV) acetate, enable the determination of this compound in commercial formulations. []

Q17: What is the environmental fate of this compound?

A23: While specific details are limited in the provided research, it's known that this compound can undergo degradation in the environment through processes like hydrolysis and biodegradation. []

Q18: Can this compound affect non-target organisms in the environment?

A24: Yes, as an insecticide, this compound can negatively impact non-target organisms. For instance, it has been shown to stimulate methanogenesis in anaerobic salt marsh soils and organic-rich aquifer soils. [] While this effect might seem insignificant, alterations in microbial processes like methanogenesis can have broader ecological consequences.

Q19: What are some of the key parameters considered during the validation of analytical methods for this compound determination?

A19: Method validation is crucial for ensuring the reliability and accuracy of analytical data. For this compound, key validation parameters include:

- Linearity: Assessing the linear relationship between analyte concentration and instrument response. [, , ]

- Precision: Determining the reproducibility of the method, often expressed as relative standard deviation (RSD). [, , ]

- Accuracy: Evaluating how close the measured values are to the true values, usually determined using recovery studies. [, , ]

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of this compound that can be reliably detected and quantified. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。